molecular formula C15H13N3OS B6525785 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 1011657-07-0

3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine

Cat. No. B6525785
CAS RN: 1011657-07-0
M. Wt: 283.4 g/mol
InChI Key: FEUIXEFOMAFCCA-UHFFFAOYSA-N
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Description

“3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring . It has been synthesized using various methods and has shown promising results in scientific research.


Synthesis Analysis

A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . Several synthetic methods for 1,3,4-oxadiazoles were reported. Traditionally, they can be prepared by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .


Molecular Structure Analysis

The structures of the title compounds were confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . Furthermore, the structure of compound 4i was determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Physical And Chemical Properties Analysis

The solid mass thus obtained on cooling was retained by filtering and washed with a small amount of ice-cooled ethanol to afford 1c as a white solid, Yield: 88%, mp: 137–140°C, IR (KBr) cm −1: 3385, 3290 (NHs), 1721 (CO, coumarin), 1687 (C=O, amide); 1 H NMR (400 MHz, DMSO- d 6) δ 8.24 (1H, s, H-4, coumarin), 8.12 (m, 1H, CON H NH 2), 7.62–7.39 (4H, m, Ar–H), 4.78 (s, 2H, NH 2, D 2 O exchangeable) .

properties

IUPAC Name

2-benzyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-5-12(6-3-1)9-14-17-18-15(19-14)20-11-13-7-4-8-16-10-13/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUIXEFOMAFCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole

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